molecular formula C22H21BrClN3OS B2637216 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226426-84-1

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2637216
CAS No.: 1226426-84-1
M. Wt: 490.84
InChI Key: LHPSTBQBPQLVIU-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes bromophenyl, chlorophenyl, imidazole, thioether, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the Bromophenyl and Chlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the thioether intermediate with piperidine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Lacks the bromine and chlorine substituents, which may result in different biological activity and chemical reactivity.

    2-((5-(4-Methylphenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Contains a methyl group instead of a bromine atom, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both bromine and chlorine atoms in 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to enhanced or unique biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClN3OS/c23-17-6-4-16(5-7-17)20-14-25-22(27(20)19-10-8-18(24)9-11-19)29-15-21(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSTBQBPQLVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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